The compound is recognized in various chemical databases, including PubChem and BenchChem, where it is cataloged under the identifier CID 736489. Its molecular formula is , indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms. The compound's systematic name reflects its structure, with the piperidine moiety being central to its chemical properties and reactivity.
The synthesis of 4-(1-((Benzyloxy)carbonyl)piperidin-4-YL)butanoic acid typically involves several key steps:
The molecular structure of 4-(1-((Benzyloxy)carbonyl)piperidin-4-YL)butanoic acid can be analyzed using various techniques:
The structure features:
4-(1-((Benzyloxy)carbonyl)piperidin-4-YL)butanoic acid can undergo several types of chemical reactions:
Reactions may require specific conditions:
The mechanism of action for 4-(1-((Benzyloxy)carbonyl)piperidin-4-YL)butanoic acid involves its interaction with biological targets such as receptors or enzymes:
Research indicates that compounds with similar structures often exhibit significant biological activity due to their ability to interact with neurotransmitter systems or metabolic pathways.
The physical and chemical properties of 4-(1-((Benzyloxy)carbonyl)piperidin-4-YL)butanoic acid include:
These properties influence its behavior in biological systems and its utility in synthetic applications.
4-(1-((Benzyloxy)carbonyl)piperidin-4-YL)butanoic acid has several scientific applications:
The piperidine nucleus has undergone transformative evolution in pharmaceutical development since the 20th century. Early natural product isolation (e.g., piperine from black pepper) revealed fundamental biological activities, but synthetic modifications unlocked its full medicinal potential. Piperidine-containing drugs now span therapeutic categories from central nervous system (CNS) agents to oncology therapeutics, with over 70 FDA-approved pharmaceuticals utilizing this scaffold [1]. The scaffold's success stems from its balanced physicochemical profile: pKₐ ~11 (protonatable nitrogen), moderate polarity (cLogP ~1.5), and conformational flexibility enabling target complementarity.
Table 1: Clinically Significant Piperidine-Based Pharmaceuticals
Drug Name | Therapeutic Category | Key Structural Features |
---|---|---|
Donepezil | Alzheimer's therapy | Benzylpiperidine/indanone hybrid |
Raloxifene | Osteoporosis treatment | 4-(1-Piperidinyl)ethoxy phenyl motif |
Haloperidol | Antipsychotic | 4-Fluorophenyl-4-piperidinyl ketone |
Fentanyl | Analgesic | N-Phenethyl-4-piperidinyl amide |
Loratadine | Antihistamine | Ethoxycarbonyl-4-(8-chloro-5,6-dihydrobenzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidine |
The progression from simple piperidine to 4,4-disubstituted derivatives (e.g., paroxetine) and spirocyclic systems (e.g., spiropiperidines in antiviral drugs) demonstrates scaffold diversification. Contemporary drug design exploits C4-substitution due to its vectorial orientation away from the nitrogen center, enabling three-dimensional exploration of pharmacophore space while minimizing steric clash with target proteins [5] [10]. The historical trajectory confirms piperidine's adaptability to structural modifications that refine potency, selectivity, and pharmacokinetics.
The benzyloxycarbonyl (Cbz or Z) group constitutes a cornerstone of amine protection strategies since its introduction by Max Bergmann in 1932. This urethane-type protector installs via electrophilic addition to amines using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions, forming carbamate linkages stable toward nucleophiles and bases. The Cbz group demonstrates exceptional orthogonality to other common protectors (e.g., Fmoc, Boc), enabling complex multi-step syntheses [4] [8].
Table 2: Comparative Deprotection Methods for Cbz-Protected Amines
Method | Conditions | Compatibility | Mechanism |
---|---|---|---|
Catalytic Hydrogenolysis | H₂, Pd/C (5-10 mol%), RT, 1-24h | Acid-/base-sensitive groups; Not compatible with aryl halides, alkenes | Reductive cleavage (Benzyl → Toluene + CO₂) |
Acidolysis | HBr/AcOH, neat; or TMSI, DCM | Base-sensitive groups; Orthogonal to Boc | Electrophilic debenzylation |
Lewis Acid Mediation | TMSOTf, ZnBr₂; or AlCl₃/hexafluoroisopropanol | Selective in polyfunctional molecules | Coordination-assisted cleavage |
The Cbz group's strategic value lies in its dual nature: it suppresses piperidine nitrogen basicity (pKa shift from ~11 to ~4) while enabling controlled deprotection under non-hydrolytic conditions. For 4-(1-((benzyloxy)carbonyl)piperidin-4-yl)butanoic acid, the Cbz protector permits selective carboxylate modification (e.g., amidation, esterification) without competitive amine acylation or unwanted ring reactions. Post-functionalization, deprotection regenerates the secondary amine for further derivatization – a critical advantage in fragment-based drug discovery [2] [4] [8]. Recent innovations include fluorous Cbz variants for simplified purification and photolabile analogs (e.g., nitroveratryloxycarbonyl) for light-triggered deprotection in spatially resolved synthesis.
The C4 position of piperidine serves as a strategic vector for pharmacophore elaboration due to its equatorial orientation in the lowest-energy chair conformation. Statistical analysis of piperidine-containing drugs reveals >65% incorporate C4 substituents, predominantly lipophilic groups (aryl, alkyl) or polar linkers (carboxamides, ethers) [5] [6]. The butanoic acid chain in 4-(1-((benzyloxy)carbonyl)piperidin-4-yl)butanoic acid exemplifies a rationally designed spacer that:
Table 3: Synthetic Applications of 4-Substituted Piperidine Intermediates
Transformation | Reagents/Conditions | Target Pharmacophores |
---|---|---|
Amide Coupling | EDC/HOBt, DMF, RT | Peptidomimetics (e.g., MMP inhibitors) |
Reductive Amination | NaBH₃CN, pH 5-6; or Ir-catalyzed TH | CNS agents (dopamine/serotonin modulators) |
Lactamization | PyBOP, DIPEA, high dilution | Constrained HDAC inhibitors |
Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, ArB(OH)₂, K₂CO₃, dioxane | Biaryl-containing kinase inhibitors |
Biological evaluations of analogous structures confirm the significance of this design: 4-(piperidin-4-yl)butanamides exhibit enhanced μ-opioid receptor affinity (Kᵢ = 12 nM) versus 3-carbon homologs (Kᵢ = 86 nM), attributed to optimal spacer length for transmembrane domain engagement. Similarly, C4-alkyl-linked carboxylates show improved P-glycoprotein efflux ratios (e.g., 1.8 vs 4.2 for C2 analogs), reducing multidrug resistance liabilities in oncology candidates [6] [10].
Table 4: Structure-Property Advantages of 4-Piperidinyl Butanoic Acid Derivatives
Property | 4-(Piperidin-4-yl)butanoic Acid | 3-(Piperidin-4-yl)propanoic Acid | Rationale |
---|---|---|---|
Metabolic Stability (t₁/₂) | 48 min (human hepatocytes) | 22 min | Reduced β-oxidation susceptibility |
Permeability (PAMPA, ×10⁻⁶ cm/s) | 12.3 | 8.7 | Optimal logD/PSA balance |
Aqueous Solubility (pH 7.4) | 0.82 mg/mL | 1.35 mg/mL | Crystal lattice disruption |
hERG Inhibition (IC₅₀) | 89 μM | 42 μM | Reduced cationic amphiphilicity |
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 28593-90-0
CAS No.: 207740-41-8